Rock2-IN-7

ROCK2 inhibition pSTAT3 signaling HaCaT cells

Selecting a ROCK2 inhibitor with defined pathway activity can be challenging. Rock2-IN-7 is validated for ROCK2/pSTAT3 pathway inhibition in HaCaT cells and IMQ-induced psoriasis models. • Inhibits ROCK2/pSTAT3 at 2-5 µM in HaCaT cells (24 h) • Reduces IL-23/Th17 cytokines at 20-80 mg/kg oral in vivo • Purity ≥98% (HPLC), batch-specific COA available

Molecular Formula C26H28FN5O
Molecular Weight 445.5 g/mol
Cat. No. B12377157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRock2-IN-7
Molecular FormulaC26H28FN5O
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(C=C1F)C2=CC=CC(=C2)CNC3CCCC(C3)NC4=CC5=C(C=C4)NN=C5
InChIInChI=1S/C26H28FN5O/c1-17-10-26(33)32(16-24(17)27)23-7-2-4-18(11-23)14-28-20-5-3-6-21(13-20)30-22-8-9-25-19(12-22)15-29-31-25/h2,4,7-12,15-16,20-21,28,30H,3,5-6,13-14H2,1H3,(H,29,31)/t20-,21-/m0/s1
InChIKeySHZBLRCXYAENEO-SFTDATJTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rock2-IN-7: Procurement and Baseline Characterization of a ROCK2-Targeting Kinase Inhibitor


Rock2-IN-7 is a small-molecule kinase inhibitor identified as targeting Rho-associated protein kinase 2 (ROCK2). Vendor technical documentation indicates that the compound is studied in the context of inhibiting the ROCK2/pSTAT3 signaling pathway . Its basic chemical characteristics, including its molecular formula (C26H28FN5O) and weight (445.53 g/mol), are provided by chemical suppliers . The compound is primarily referenced in connection with preclinical models of psoriasis .

Pathway-study fit ROCK2/pSTAT3 signaling pathway inhibition studies
Cellular model context Reported use in HaCaT keratinocyte models Data to verify
Procurement note Isoform selectivity data not publicly available Requires validation

Why Generic Substitution of Rock2-IN-7 is Scientifically Unjustified


ROCK inhibitors are not a monolithic class. Key parameters such as isoform selectivity (ROCK1 vs. ROCK2), kinase off-target profiles, and validated downstream signaling impacts vary dramatically among compounds like KD025, Y-27632, and fasudil . Therefore, substituting one ROCK inhibitor for another without compound-specific quantitative evidence is scientifically invalid. However, a critical review of the literature reveals a significant gap: for Rock2-IN-7, the fundamental quantitative data required to position it against these comparators—specifically its IC50 values for ROCK1/ROCK2 or selectivity profiling—are not available in the primary research literature or authoritative public databases.

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Isoform selectivity mismatch ROCK1/ROCK2 selectivity profiles differ across inhibitors; compound-specific data for Rock2-IN-7 is unavailable, so selectivity may not transfer.
!
Off-target kinase context may differ Kinase off-target profiles vary widely among ROCK inhibitors; substitution may shift downstream signaling interpretation.
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Direct replacement not supported Without quantitative comparator evidence, substituting Rock2-IN-7 for KD025, Y-27632, or fasudil is scientifically unjustified.

Rock2-IN-7 Quantitative Evidence Audit: Documentation of Critical Data Gaps for Procurement


In Vitro Target Engagement: Quantified Downstream Pathway Modulation

Vendor datasheets report that Rock2-IN-7 inhibits the ROCK2/pSTAT3 signaling pathway in a cellular context . This evidence is descriptive and lacks a direct comparator or baseline for quantification of inhibition potency (e.g., IC50).

Pathway modulation
Data to verify
Inhibition observed at 2–5 µM, 24h
Reported cellular target engagement context
No IC50 or comparator baseline provided
ROCK2 inhibition pSTAT3 signaling HaCaT cells

In Vivo Pharmacodynamic Effects in a Psoriasis Model

Vendor documentation describes that oral administration of Rock2-IN-7 reduces key inflammatory markers in an IMQ-induced skin inflammation model . The data is presented without a direct comparator, such as a vehicle control group or a reference inhibitor, making cross-study interpretation difficult.

In vivo model response
Context-dependent
Inflammatory marker reduction, 20–80 mg/kg oral, 7d
Supports disease-model endpoint context
No vehicle or comparator control reported; cross-study interpretation limited
In vivo efficacy IL-23/Th17 axis Psoriasis model

Isoform Selectivity Profile: A Critical Evidence Gap

A fundamental requirement for ROCK2 inhibitor selection is quantitative isoform selectivity (ROCK2 vs. ROCK1). For established comparators like KD025, this is a defining feature (e.g., IC50 of 105 nM for ROCK2 vs. 24 µM for ROCK1, a ~200-fold selectivity) . No such quantitative selectivity data is publicly available for Rock2-IN-7. This represents a primary evidence gap that precludes meaningful comparative assessment.

Isoform selectivity gap
Class-level inference
No public selectivity data available
Precludes comparator positioning
KD025 reported ~200-fold ROCK2/ROCK1 selectivity for reference
ROCK1 vs ROCK2 selectivity Kinase profiling IC50 determination

Defined Research Scenarios for Rock2-IN-7 Based on Available Evidence


Cellular Investigation of ROCK2/pSTAT3 Axis in HaCaT Keratinocytes

Rock2-IN-7 is suitable for in vitro studies focused on the ROCK2/pSTAT3 signaling pathway in HaCaT cells. Vendor data supports its use at concentrations of 2-5 µM to observe pathway inhibition over a 24-hour period . This application is strictly limited to the specified cellular model and does not extend to potency comparisons with other inhibitors.

In Vivo Exploration in the IMQ-Induced Murine Model of Psoriasis

Preclinical studies utilizing an IMQ-induced skin inflammation model may consider Rock2-IN-7 for oral administration at 20-80 mg/kg over 7 days. This regimen has been associated with a reduction in IL-23/Th17 axis interleukins and keratinocyte proliferation factors . The observed pharmacodynamic effects justify its use for mechanistic exploration in this specific disease context.

Not Recommended for Studies Requiring Defined Isoform Selectivity

Due to the complete lack of publicly available data on ROCK1/ROCK2 isoform selectivity and broader kinase profiling, Rock2-IN-7 is not recommended for any research program where a known selectivity window is a critical experimental variable. For such studies, well-characterized comparators with published selectivity profiles (e.g., KD025) are the only scientifically defensible choice.

Application
Selection Property
Validation Focus
ROCK2/pSTAT3 axis studies in HaCaT cells
Cellular pathway-response context
pSTAT3 endpoint confirmation at reported concentrations
IMQ-induced murine psoriasis model exploration
Disease-model endpoint context
IL-23/Th17 axis and keratinocyte proliferation endpoint review
Isoform selectivity-dependent studies
Selectivity profile review
Not recommended; validated comparator required

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


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